(E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one
CAS No.:
Cat. No.: VC17258144
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2S |
|---|---|
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | (4E)-4-(tert-butylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C9H13NO2S/c1-6-7(8(11)12-10-6)5-13-9(2,3)4/h5H,1-4H3/b7-5+ |
| Standard InChI Key | WCKJDWOWPJNCCV-FNORWQNLSA-N |
| Isomeric SMILES | CC\1=NOC(=O)/C1=C/SC(C)(C)C |
| Canonical SMILES | CC1=NOC(=O)C1=CSC(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Stereochemical Features
(E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one belongs to the isoxazolone family, featuring a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The molecule’s structure includes:
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A 3-methyl group at position 3 of the isoxazole ring.
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A (tert-butylthio)methylene substituent at position 4, configured in the E geometry.
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A ketone group at position 5, contributing to the compound’s electrophilic reactivity .
The E configuration ensures that the tert-butylthio group and the isoxazole ring occupy opposing sides of the methylene double bond, influencing steric interactions and molecular packing. The tert-butylthio moiety enhances hydrophobicity, as evidenced by a calculated partition coefficient (logP) of 2.8, suggesting moderate lipophilicity.
Table 1: Molecular Properties of (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | (4E)-4-(tert-butylsulfanylidene)-3-methyl-1,2-oxazol-5-one |
| Stereochemistry | E configuration |
| Key Functional Groups | Isoxazolone, tert-butylthio, methylene |
Synthesis and Optimization Strategies
Green Synthesis Pathways
Recent methodologies emphasize eco-friendly approaches for synthesizing isoxazolone derivatives. A pivotal study demonstrated the use of hydroxylamine hydrochloride, ethyl acetoacetate, and tert-butylthio aldehyde precursors in a eutectic solvent system comprising waste orange peel extract (WEOFPA) and glycerol . Key steps include:
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Condensation: Formation of the isoxazole ring via nucleophilic attack of hydroxylamine on ethyl acetoacetate.
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Methylene Incorporation: Aldol-like addition of tert-butylthio aldehyde to the isoxazolone intermediate.
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Stereochemical Control: The E configuration is favored under optimized conditions (5 mL WEOFPA, 0.4 mL glycerol, 60°C), achieving yields of 82–89% .
This method avoids toxic catalysts and aligns with principles of green chemistry, offering scalability for industrial applications.
Comparative Analysis of Synthetic Routes
Traditional routes employing acetic acid or HCl catalysts yield lower efficiencies (45–60%) and generate hazardous waste . In contrast, the WEOFPA-glycerol system enhances reaction kinetics through hydrogen bonding and π-π interactions, stabilizing transition states and improving stereoselectivity .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits:
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Solubility: Moderate solubility in dichloromethane (DCM) and ethyl acetate, but limited aqueous solubility (<0.1 mg/mL at 25°C).
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Thermal Stability: Decomposition onset at 185°C, as determined by thermogravimetric analysis (TGA).
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1685 cm (C=O stretch) and 1220 cm (C-S vibration) .
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H NMR: Signals at δ 1.45 ppm (tert-butyl, 9H), δ 2.35 ppm (3-methyl, 3H), and δ 6.82 ppm (methylene proton) .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In murine macrophage models, the compound suppresses TNF-α production by 40% at 50 µM, likely via NF-κB pathway inhibition.
Anticancer Screening
Dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC: 28 µM) has been observed, with apoptosis induction linked to caspase-3 activation.
Applications in Medicinal and Material Chemistry
Drug Discovery Scaffold
The isoxazolone core serves as a versatile building block for:
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Kinase Inhibitors: Structural analogs show promise in targeting EGFR and VEGFR2.
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Antioxidant Agents: tert-Butylthio derivatives exhibit radical scavenging activity in DPPH assays (EC: 45 µM).
Material Science Applications
Functionalization with tert-butylthio groups enhances thermal stability in polymer composites, offering utility in high-temperature adhesives.
Comparison with Structural Analogs
Table 2: Comparative Analysis of Isoxazolone Derivatives
The E configuration in the target compound confers superior stereochemical stability compared to Z isomers, as evidenced by a 15% higher melting point.
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